3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
Description
Significance of Bicyclic Nitrogen Heterocycles in Organic Synthesis and Ligand Design
Bicyclic nitrogen heterocycles represent a pivotal class of organic compounds, distinguished by their rigid, three-dimensional structures. This structural rigidity is highly advantageous in ligand design, as it reduces the conformational flexibility of the molecule, allowing for more specific and high-affinity interactions with biological targets such as receptors and enzymes. nih.gov Nitrogen-containing heterocycles are exceptionally prevalent in medicinal chemistry, with analyses showing that they form the structural core of approximately 59-60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA). semanticscholar.orgmsesupplies.com Their widespread use is attributed to their ability to engage in hydrogen bonding and other key intermolecular interactions, which are fundamental to molecular recognition in biological systems. mdpi.comrsc.org The 3,8-diazabicyclo[3.2.1]octane skeleton, as a member of this family, serves as a constrained analog of piperazine (B1678402), a common motif in pharmacologically active compounds. This constrained framework is instrumental in the development of novel therapeutics and complex molecular architectures. sci-hub.st
| Class of Nitrogen Heterocycle | Examples | Significance in Drug Design & Synthesis |
| Monocyclic (5-membered) | Pyrrole, Imidazole, Pyrazole | Core components of many natural products and pharmaceuticals, including anti-cancer agents. mdpi.com |
| Monocyclic (6-membered) | Pyridine, Pyrimidine, Piperazine | Foundational structures in numerous top-selling drugs; piperazine is a key pharmacophore. mdpi.comrsc.org |
| Fused Bicyclic | Indole, Quinoline, Benzimidazole | Prevalent in alkaloids and synthetic drugs; offer extended aromatic systems for interaction. mdpi.com |
| Bridged Bicyclic | Tropane, Diazabicyclo[3.2.1]octane | Provide rigid, 3D scaffolds for creating conformationally restricted analogs of bioactive molecules. sci-hub.strsc.org |
Evolution of Synthetic Strategies for the Diazabicyclo[3.2.1]octane Core Structure
The synthesis of the 3,8-diazabicyclo[3.2.1]octane core has evolved through various routes, reflecting the ongoing quest for more efficient and scalable methods. Early syntheses established foundational pathways, while more recent developments have focused on improving yields, scalability, and the introduction of diverse substituents. researchgate.netacs.org
One prominent strategy begins with commercially available pyroglutamic acid, proceeding through an eight-step sequence to yield an orthogonally protected version of the scaffold. sci-hub.stresearchgate.net This method is valuable for creating versatile building blocks for combinatorial synthesis. Another scalable process starts from N-benzyl-2,5-dicarbethoxypyrrolidine, which is reduced to a diol, debenzylated, and then undergoes mesylation and cyclization with an amine to form the bicyclic system. researchgate.net A different approach involves the use of pyrrolidine-2,5-dicarboxylic acid to form a 3-substituted 8-carbobenzyloxy-3,8-diazabicyclo[3.2.1]octane-2,4-dione intermediate, which is subsequently reduced with agents like lithium aluminum hydride to yield the saturated bicyclic core. researchgate.netresearchgate.net These varied strategies allow chemists to access the core structure with different substitution patterns, tailored for specific research applications.
| Synthetic Approach | Key Starting Material(s) | Key Intermediate(s) | Primary Advantage |
| From Pyroglutamic Acid | Pyroglutamic acid | Orthogonally protected bicyclic carboxylic acid | Access to versatile building blocks for combinatorial chemistry. sci-hub.stresearchgate.net |
| From Pyrrolidine Derivatives | N-benzyl-2,5-dicarbethoxypyrrolidine | N-Boc-2,5-dihydroxymethylpyrrolidine | Scalable process for producing diverse analogues. researchgate.net |
| Dione (B5365651) Reduction Method | Pyrrolidine-2,5-dicarboxylic acid | 3,8-disubstituted-3,8-diazabicyclo[3.2.1]octane-2,4-dione | Allows for the introduction of substituents prior to the final reduction step. researchgate.netresearchgate.net |
| Cycloaddition Method | 3-Oxidopyraziniums, Acrylates | 2,5-diazabicyclo[2.2.2]octane | A newer approach exploiting 1,3-dipolar cycloaddition reactions. nih.gov |
Rationale for the Academic Investigation of Substituted 3,8-Diazabicyclo[3.2.1]octane Systems, with Emphasis on 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
The academic investigation into substituted 3,8-diazabicyclo[3.2.1]octane systems is driven by their potential to yield compounds with significant pharmacological activity. The rigid scaffold is an ideal platform for exploring structure-activity relationships (SAR) by systematically modifying the substituents at the N3 and N8 positions. Research has shown that derivatives of this scaffold can act as potent analgesics, sometimes by interacting with the nicotinic acetylcholine (B1216132) receptor system as analogs of epibatidine. nih.gov Furthermore, this framework has been incorporated into dopamine (B1211576) uptake inhibitors, which have been studied for the treatment of cocaine abuse, and into ligands targeting opioid receptors. sci-hub.stresearchgate.net
The specific compound, this compound, is of interest due to its precise substitution pattern. The methyl group at the N8 position and the benzyl (B1604629) group at the N3 position are introduced to modulate the compound's steric and electronic properties, influencing its binding affinity and selectivity for biological targets. The benzyl group, in particular, can engage in pi-stacking interactions, while the methyl group can fine-tune basicity and lipophilicity. A closely related precursor, 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione, has been identified as a crucial intermediate in the synthesis of more complex molecules, highlighting the role of the target compound as a key building block in synthetic chemistry. evitachem.com
Overview of Research Areas and Objectives for this compound
Research involving this compound is primarily situated within the fields of medicinal chemistry and synthetic organic chemistry. The principal objectives are twofold:
As a Synthetic Intermediate: The compound serves as a valuable precursor for the construction of more elaborate molecules. The benzyl group can often be removed through hydrogenolysis, freeing the N3 position for further functionalization. This makes the compound a key stepping stone in multi-step syntheses of novel therapeutic agents. The dione precursor is a direct example of its utility in building molecular complexity. researchgate.netevitachem.com
As a Pharmacological Probe: The compound itself, and its close derivatives, are used to probe the structural requirements of various receptors. By evaluating its biological activity, researchers can gain insights into the SAR of the 3,8-diazabicyclo[3.2.1]octane scaffold. This knowledge guides the design of next-generation ligands with improved potency, selectivity, and pharmacological profiles for targets implicated in pain and central nervous system disorders. nih.govnih.gov
The overarching goal is to leverage the unique structural features of this compound to advance both synthetic methodologies and the development of new chemical entities with therapeutic potential.
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-15-13-7-8-14(15)11-16(10-13)9-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIXVQRBAFSAQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301203903 | |
| Record name | 8-Methyl-3-(phenylmethyl)-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301203903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17783-48-1 | |
| Record name | 8-Methyl-3-(phenylmethyl)-3,8-diazabicyclo[3.2.1]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17783-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-3-(phenylmethyl)-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301203903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iii. Advanced Spectroscopic and Diffraction Based Characterization for Structural Elucidation of 3 Benzyl 8 Methyl 3,8 Diazabicyclo 3.2.1 Octane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the assignment of all atoms within the molecule.
In a related compound, methyl-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, the ¹H-NMR spectrum in CDCl₃ shows characteristic signals for the bicyclic core and the benzyl (B1604629) group. rsc.org The protons of the diazabicyclo[3.2.1]octane skeleton typically appear as complex multiplets in the aliphatic region (δ 1.50–2.95 ppm), while the benzylic protons (CH₂Ph) are observed as a singlet at approximately δ 3.40 ppm. rsc.org The aromatic protons of the phenyl group resonate in the downfield region (δ 7.20–7.40 ppm). rsc.org The methyl group on the nitrogen atom would be expected to show a singlet in the upfield region.
Conformational analysis of the flexible bicyclic system can be inferred from the coupling constants (J-values) between adjacent protons, which are dependent on the dihedral angles between them. For diazabicyclo[3.2.1]octane systems, the piperidine (B6355638) ring typically adopts a chair conformation. researchgate.net
To definitively assign the complex proton and carbon signals and to establish the stereochemistry, a series of two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the bicyclic framework. For instance, the bridgehead protons can be correlated with the protons on the ethylene (B1197577) and propylene (B89431) bridges.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. For example, NOE correlations can establish the relative orientation of the benzyl group with respect to the bicyclic core. In similar diazabicyclo[3.2.1]octanes, NOESY has been used to elucidate the regio- and stereochemistry of the molecule. acs.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate each proton with the carbon atom to which it is directly attached, enabling the unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together the entire molecular skeleton. For example, correlations from the benzylic protons to the carbons of the phenyl ring and the adjacent carbon in the bicyclic system would be expected. Similarly, correlations from the N-methyl protons to the adjacent carbons in the bicyclic core would confirm their connectivity. acs.org
A representative table of expected ¹H and ¹³C NMR chemical shifts for a this compound scaffold is presented below, based on data from analogous structures. rsc.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| N-CH₃ | ~2.3-2.5 (s) | ~40-45 | C1, C5 |
| CH₂Ph | ~3.4-3.6 (s) | ~60-65 | C2, C4, C(ipso) |
| Aromatic CH | ~7.2-7.4 (m) | ~127-130 | C(ipso), other aromatic C's |
| Bicyclic CH₂ | ~1.5-2.9 (m) | ~30-60 | Adjacent C's |
| Bridgehead CH | ~2.8-3.2 (m) | ~60-65 | Adjacent C's |
Note: The data presented is illustrative and based on analogous compounds. Actual chemical shifts can vary depending on the solvent and specific substitution patterns.
While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) spectroscopy can probe the structure of the compound in its crystalline form. This technique is particularly valuable for characterizing polymorphs, which are different crystalline forms of the same compound that can exhibit distinct physical properties. Although specific solid-state NMR studies on this compound are not widely reported, the technique, often used in conjunction with Powder X-Ray Diffraction (PXRD), is a powerful tool for identifying and characterizing different polymorphic forms of related pharmaceutical compounds. google.com Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique that can provide high-resolution ¹³C spectra of solid samples, revealing subtle differences in the chemical environments of the carbon atoms in different polymorphs.
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the absolute configuration and the preferred conformation of the molecule in the solid state.
For derivatives of the diazabicyclo[3.2.1]octane system, single-crystal X-ray diffraction has been used to unambiguously establish their structures. acs.org The analysis would confirm the chair conformation of the six-membered ring and the envelope conformation of the five-membered ring within the bicyclic system. Furthermore, it would definitively establish the stereochemistry at all chiral centers and the orientation of the benzyl and methyl substituents. The crystal packing, including any intermolecular interactions such as hydrogen bonds, would also be elucidated.
| Structural Parameter | Information Obtained |
| Unit Cell Dimensions | Crystal system and lattice parameters. |
| Atomic Coordinates | Precise 3D position of every atom. |
| Bond Lengths & Angles | Confirmation of covalent structure. |
| Torsional Angles | Detailed conformational analysis of the bicyclic rings. |
| Absolute Configuration | Unambiguous assignment of stereochemistry (for chiral crystals). |
Advanced Mass Spectrometry for High-Resolution Molecular Weight and Fragmentation Pattern Analysis
Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or other soft ionization methods, are used to determine the accurate molecular weight of this compound. HRMS provides the elemental composition of the parent ion, confirming the molecular formula (C₁₃H₁₈N₂).
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecule. The fragmentation of the diazabicyclo[3.2.1]octane core is complex. However, characteristic fragmentation pathways for related bicyclic alkaloids often involve the cleavage of the bonds adjacent to the nitrogen atoms and the loss of small neutral molecules. For this compound, some expected fragmentation pathways include:
Loss of the benzyl group: A prominent fragmentation pathway would be the cleavage of the C-N bond to lose a benzyl radical (•CH₂Ph) or a tropylium (B1234903) cation ([C₇H₇]⁺, m/z 91), which is a very stable fragment.
Cleavage of the bicyclic core: The bicyclic system can undergo ring-opening reactions, leading to various fragment ions. The fragmentation is often directed by the nitrogen atoms.
Loss of the N-methyl group: Cleavage of the N-CH₃ bond can also occur.
A hypothetical fragmentation table is provided below:
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 202 | [C₁₃H₁₈N₂]⁺ | Molecular Ion (M⁺) |
| 111 | [C₇H₁₃N]⁺ | Loss of benzyl radical |
| 91 | [C₇H₇]⁺ | Formation of tropylium ion |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. surfacesciencewestern.com These two techniques are complementary.
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, one would expect to observe characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-N stretching, and C-C stretching. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ would show bands corresponding to the aromatic C=C stretching vibrations.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, it would be effective in identifying the C-C bonds of the bicyclic skeleton and the aromatic ring. The symmetric vibrations of the benzyl group would also be expected to give rise to strong Raman signals.
The combination of FT-IR and Raman spectra provides a unique "molecular fingerprint" that can be used to identify the compound. surfacesciencewestern.com
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |
| Aromatic C=C Stretch | 1400-1600 | 1400-1600 |
| C-N Stretch | 1000-1250 | Weak |
Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Purity and Stereochemical Assessment
Since this compound is a chiral molecule, chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) can be used to analyze its stereochemical properties. These techniques measure the differential absorption and rotation of plane-polarized light by a chiral molecule.
CD Spectroscopy: The CD spectrum provides information about the stereochemistry of the molecule, as the sign and intensity of the Cotton effects are sensitive to the spatial arrangement of the chromophores. In this case, the phenyl group acts as a chromophore. The CD spectrum would be unique for each enantiomer.
ORD Spectroscopy: ORD measures the change in optical rotation as a function of wavelength. It can be used to determine the enantiomeric purity of a sample and to study conformational changes.
Iv. Computational and Theoretical Chemistry Studies of 3 Benzyl 8 Methyl 3,8 Diazabicyclo 3.2.1 Octane
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the intrinsic properties of the 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane molecule.
Quantum mechanics calculations have been performed on 3,8-diazabicyclo[3.2.1]octane derivatives to clarify their electronic structure. clockss.org DFT methods, such as using the B3LYP functional with the 6-31G(d) basis set, are commonly employed to optimize the molecular geometry and analyze the electronic landscape. researchgate.netacs.org Such analyses involve examining the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The distribution of electron density and the molecular electrostatic potential map can also be calculated to identify nucleophilic and electrophilic sites within the molecule, offering insights into its intermolecular interactions.
The conformational landscape of the 3,8-diazabicyclo[3.2.1]octane core is a key determinant of its biological activity and chemical behavior. researchgate.net The piperazine (B1678402) ring within this bicyclic system can adopt different conformations, such as chair and boat forms. clockss.orgcore.ac.uk Computational modeling, often initiated with molecular mechanics software followed by DFT-level optimization, is used to perform extensive conformational searches and identify stable energy minima. researchgate.netcore.ac.uk
For derivatives of this scaffold, calculations have shown that the energy difference between various conformers can be small, and the relative stability may even be reversed in polar solvents compared to the gas phase. core.ac.uk The orientation of the substituents on the nitrogen atoms (e.g., the benzyl (B1604629) group at N-3 and the methyl group at N-8) significantly influences the conformational preferences. These theoretical calculations are often supported by high-field NMR spectroscopy to validate the predicted structures in solution. researchgate.netnih.gov
Table 1: Representative Calculated Relative Energies of Conformers for a 3,8-Diazabicyclo[3.2.1]octane Scaffold Note: This table is illustrative, based on typical findings for this class of compounds.
| Conformer | Piperazine Ring Conformation | Substituent Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | Chair | Equatorial | 0.00 |
| B | Chair | Axial | 1.52 |
| C | Boat | Equatorial | 3.10 |
DFT calculations are also invaluable for predicting spectroscopic data, which can then be compared with experimental results for structure verification. The optimized molecular geometries obtained from DFT calculations are used to compute vibrational frequencies. researchgate.net These calculations help in assigning the bands observed in infrared (IR) and Raman spectra. A key step in this process is to verify that the optimized structures are true energy minima on the potential energy surface, which is confirmed by the absence of imaginary frequencies. researchgate.net
Furthermore, theoretical calculations are used to predict Nuclear Magnetic Resonance (NMR) parameters. High-field NMR analysis, supported by computational modeling, has been used to understand the conformational preferences of related diazabicyclo analogues. researchgate.net By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts, which are instrumental in confirming the constitution and stereochemistry of the synthesized molecule.
Molecular Dynamics Simulations for Conformational Dynamics and Flexibility in Solution
While quantum chemical calculations provide a static picture of discrete energy minima, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and flexibility of this compound in a solution environment. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing insights into the conformational transitions and the time-averaged behavior of the molecule. This approach is particularly useful for understanding how the molecule explores its conformational space and how its flexibility might be related to its function, for instance, in binding to a biological target.
Mechanistic Insights via Computational Modeling of Reaction Pathways
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving the 3,8-diazabicyclo[3.2.1]octane scaffold. DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
The formation of the 3,8-diazabicyclo[3.2.1]octane core often involves cycloaddition reactions. For instance, the reaction of 3-oxidopyraziniums with certain dipolarophiles proceeds via a 1,3-dipolar cycloaddition to yield this bicyclic system. acs.org DFT calculations at levels like B3LYP/6-31G(d) have been used to assess the feasibility of different mechanistic pathways. acs.org
These computational studies suggest that the 3,8-diazabicyclo[3.2.1]octane products are formed directly through a concerted 1,3-dipolar cycloaddition. acs.org Furthermore, these adducts can sometimes undergo subsequent skeletal rearrangements. A notable example is the Wagner–Meerwein rearrangement, which can convert the 3,8-diazabicyclo[3.2.1]octane core into a 2,5-diazabicyclo[2.2.2]octane system. acs.org Computational analysis of the transition states for such rearrangements allows for the calculation of activation energy barriers, providing a quantitative measure of the reaction's feasibility and kinetics. acs.org
Table 2: Representative Calculated Activation Energies for Reactions Involving the Diazabicyclo[3.2.1]octane Scaffold Note: This table is illustrative, based on DFT studies of analogous reaction pathways.
| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Formation of the [3.2.1] scaffold | 15.5 |
| Wagner-Meerwein Rearrangement | Conversion of [3.2.1] to [2.2.2] scaffold | 22.1 |
Energetics of Key Reaction Intermediates and Pathways
The formation of the 3,8-diazabicyclo[3.2.1]octane scaffold, a core structure of the target molecule, often proceeds through a 1,3-dipolar cycloaddition reaction. Quantum chemical calculations have been employed to elucidate the energetics of this key pathway.
One relevant study investigated the 1,3-dipolar cycloaddition between a 3-oxidopyrazinium, an analogue of the synthetic precursors to 3,8-diazabicyclo[3.2.1]octanes, and methyl acrylate. sciforum.net Using Hartree-Fock theory with a 6-31G basis set, the activation energies for the formation of the endo and exo isomeric products were calculated. The transition state leading to the exo isomer was found to be energetically favored. sciforum.net Density Functional Theory (DFT) calculations at the B3LYP/6-31G level of theory have also been utilized to explore these cycloaddition processes, providing further insights into the electronic effects on the reaction barrier. sciforum.net
The calculated activation energies for the formation of the endo and exo cycloadducts in the gas phase are presented in the table below.
| Reaction Pathway | Computational Method | Activation Energy (kJ/mol) |
| Formation of endo isomer | HF/6-31G | 121.19 |
| Formation of exo isomer | HF/6-31G | 104.42 |
| Formation of endo isomer | B3LYP/6-31G | 110.1 |
| Formation of exo isomer | B3LYP/6-31G | 77.3 |
Another critical reaction pathway for derivatives of the 3,8-diazabicyclo[3.2.1]octane system is the Wagner-Meerwein rearrangement, which can lead to the formation of the isomeric 2,5-diazabicyclo[2.2.2]octane scaffold. nih.gov The feasibility of this rearrangement has been assessed using DFT methods, confirming that the 2,5-diazabicyclo[2.2.2]octane products can be formed from the 3,8-diazabicyclo[3.2.1]octane core. nih.gov This transformation is significant as it dictates the final product distribution in the synthesis of related compounds. While the studies confirm the viability of this pathway through computational assessment, specific activation energy values for the rearrangement of this compound were not detailed in the reviewed literature.
Quantitative Structure-Reactivity Relationships (QSRR) for this compound Analogues (focused on chemical transformations)
Quantitative Structure-Reactivity Relationship (QSRR) studies are a valuable tool for predicting the reactivity of a series of compounds based on their structural features. However, a review of the current scientific literature indicates a lack of specific QSRR studies focused on the chemical transformations of this compound and its close analogues.
While Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on the broader class of 8-azabicyclo[3.2.1]octane derivatives, these have primarily focused on their biological activities, for instance, as antagonists of cholinergic receptors. nih.gov These studies correlate structural descriptors with biological outcomes rather than with the kinetics or thermodynamics of chemical reactions.
The development of QSRR models for the chemical reactivity of this compound analogues would require a systematic study of a series of related compounds in specific chemical reactions. By varying substituents on the benzyl and methyl groups, as well as on the bicyclic core, and correlating experimentally determined reaction rates or equilibrium constants with calculated molecular descriptors (e.g., electronic, steric, and conformational parameters), predictive QSRR models could be established. Such models would be invaluable for designing more efficient synthetic routes and for fine-tuning the reactivity of these compounds for various applications. At present, this remains an area for future research.
V. Reactivity and Chemical Applications of 3 Benzyl 8 Methyl 3,8 Diazabicyclo 3.2.1 Octane
Acid-Base Properties and Protonation Equilibria of the Diamine System
The presence of two tertiary amine groups within the 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane structure imparts distinct basic properties. The nitrogen atoms at the 3- and 8-positions can each accept a proton, leading to a two-stage protonation equilibrium. The basicity of these nitrogen atoms is influenced by their structural environment within the bicyclic system and the electronic effects of their substituents—a methyl group at N8 and a benzyl (B1604629) group at N3.
Experimental studies on closely related derivatives provide insight into the protonation constants (pKa) of this system. For instance, the pKa values for a similar compound, methyl-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, have been determined experimentally. While the carboxylate group in this analogue influences the basicity, the data suggest a significant difference in the basicity of the two nitrogen atoms. The first protonation event typically occurs at the more basic nitrogen, followed by the second protonation at the less basic site under more acidic conditions.
| pKa Value | Assignment |
| pKa1 | Corresponds to the protonation of the more basic nitrogen atom. |
| pKa2 | Corresponds to the protonation of the less basic nitrogen atom. |
Utilization as a Synthetic Building Block in Complex Molecule Construction
The rigid, pre-organized structure of the 3,8-diazabicyclo[3.2.1]octane core makes it an attractive building block, or scaffold, for the synthesis of more complex molecules. researchgate.net Its derivatives, including this compound, serve as versatile intermediates in the construction of compounds with potential pharmacological applications. researchgate.net
The diazabicyclic framework can be incorporated into larger macrocyclic structures. Research has demonstrated the synthesis of 13- to 15-membered macrocyclic scaffolds that include the 3,8-diazabicyclo[3.2.1]octane unit. researchgate.net These syntheses often involve multi-step sequences where the bicyclic diamine is functionalized and then cyclized with other molecular fragments to form the final macrocycle. The defined stereochemistry and conformational rigidity of the bicyclic unit can impart specific shapes and properties to the resulting macrocycle, which is a crucial aspect in the design of molecules intended for specific biological targets.
The 3,8-diazabicyclo[3.2.1]octane skeleton is a key structural motif in a variety of biologically active natural products and synthetic compounds. rsc.org Consequently, derivatives like this compound are valuable precursors for more elaborate nitrogen-containing heterocyclic systems. researchgate.net
One significant synthetic strategy involves the 1,3-dipolar cycloaddition reaction of 3-oxidopyraziniums with alkenes to construct the 3,8-diazabicyclo[3.2.1]octane core. acs.org This core can then undergo further transformations or rearrangements to yield other complex heterocyclic systems, such as 2,5-diazabicyclo[2.2.2]octanes. acs.org This approach highlights the role of the [3.2.1] system as a key intermediate that can be funneled into different structural outcomes. acs.org For example, the synthesis of tetracyclic iminoazepinoisoquinolines, which are related to the antitumor metabolite quinocarcin, has been achieved using derivatives of the 3,8-diazabicyclo[3.2.1]octane framework.
| Application Area | Synthetic Strategy | Resulting Scaffold |
| Macrocycle Synthesis | Multi-step functionalization and cyclization | 13- to 15-membered macrocycles researchgate.net |
| Heterocycle Synthesis | 1,3-Dipolar cycloaddition followed by rearrangement | 2,5-Diazabicyclo[2.2.2]octanes acs.org |
| Natural Product Analogs | Elaboration of the bicyclic core | Iminoazepinoisoquinolines |
Role as a Ligand in Coordination Chemistry
The two nitrogen atoms in the this compound structure position it as a potential bidentate ligand for metal ions. The nitrogen lone pairs can coordinate to a metal center, forming a chelate ring. The geometry of the bicyclic system would dictate the bite angle and the conformational properties of the resulting metal complex.
The synthesis of metal complexes with this ligand would typically involve reacting this compound with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction could be controlled to favor the formation of different complex species (e.g., ML, ML2). The choice of metal ion (e.g., transition metals like palladium, copper, or zinc) and the counter-ion would influence the structure and properties of the final complex. While the diamine nature of the scaffold is well-suited for chelation, specific studies detailing the synthesis of metal complexes with the title compound are not extensively covered in the available literature. However, related azabicyclic systems have been used to form complexes, such as palladium pincer complexes derived from 3-benzyl-8-dimethylamino-3-azabicyclo[3.2.1]octane, demonstrating the coordinating capability of this scaffold. acs.org
The characterization of any resulting metal complexes would involve a range of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the coordination of the ligand to the metal. Changes in the chemical shifts of the protons and carbons near the nitrogen atoms upon coordination would provide evidence of the metal-ligand interaction.
Infrared (IR) Spectroscopy: IR spectroscopy could identify changes in the vibrational frequencies of the C-N bonds upon complexation. New bands corresponding to metal-nitrogen bonds might also be observable in the far-IR region.
X-ray Crystallography: Single-crystal X-ray diffraction would be the definitive method for determining the solid-state structure of the metal complex. This would provide precise information on bond lengths, bond angles, coordination geometry around the metal center, and the conformation of the chelate ring.
UV-Visible Spectroscopy: For complexes involving transition metals, UV-Vis spectroscopy would be used to study the electronic transitions (e.g., d-d transitions), providing information about the coordination environment of the metal ion.
While the potential for this compound to act as a ligand is clear from its structure, detailed reports on the synthesis and characterization of its specific metal complexes are limited in the provided research.
Catalytic Applications in Organic Transformations (e.g., organocatalysis, asymmetric catalysis)
The rigid, bicyclic framework of 3,8-diazabicyclo[3.2.1]octane derivatives presents a stereochemically defined scaffold that is of significant interest in the field of catalysis. While specific studies detailing the use of this compound as a catalyst in organic transformations are not extensively documented in current literature, the broader class of chiral diamines and bicyclic amines are well-established as effective organocatalysts and ligands in asymmetric catalysis. chemrxiv.orgresearchgate.netchemrxiv.org The structural features of this compound, including the presence of two nitrogen atoms with different steric and electronic environments, suggest its potential as a chiral ligand or organocatalyst.
The utility of chiral diamines in asymmetric synthesis is often attributed to their ability to form stable, stereochemically defined transition states with substrates, thereby directing the stereochemical outcome of a reaction. rsc.orgacs.org In principle, the enantiomerically pure forms of this compound could be explored as catalysts in a variety of asymmetric transformations. The tertiary amine at the 8-position and the benzyl-protected secondary amine at the 3-position could coordinate to metal centers or activate substrates through hydrogen bonding or iminium ion formation.
Given the lack of direct experimental data for this compound, the potential catalytic applications can be inferred from studies on analogous chiral bicyclic diamines. These catalysts have been successfully employed in reactions such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, often affording products with high levels of enantioselectivity. The development of synthetic routes to enantiomerically pure this compound would be a critical first step in exploring its potential in asymmetric catalysis.
Table 1: Potential Asymmetric Reactions for Catalysis by Chiral Bicyclic Diamines
| Reaction Type | Catalyst Role | Potential Product Class |
| Aldol Reaction | Activation of the carbonyl component | Chiral β-hydroxy carbonyls |
| Michael Addition | Activation of the Michael acceptor | Chiral 1,5-dicarbonyls |
| Diels-Alder Reaction | Lewis acid or base catalysis | Chiral cyclic compounds |
| Asymmetric Protonation | Enantioselective proton transfer | Chiral carbonyl compounds |
Electrochemical Properties and Redox Behavior of the Bicyclic Amine
The electrochemical properties of this compound have not been specifically reported in the scientific literature. However, the redox behavior of this molecule can be predicted by examining studies on related N-alkylated and N-benzylated cyclic amines. mdpi.comnih.gov The molecule contains two tertiary amine groups within a bicyclic system, which are expected to be the primary sites of electrochemical activity.
The oxidation of aliphatic amines at an electrode surface typically involves the removal of an electron from the nitrogen lone pair, forming a radical cation. nih.gov The stability and subsequent reaction pathways of this radical cation are influenced by the structure of the amine. For this compound, oxidation could potentially occur at either the N3 or N8 nitrogen atom. The presence of a benzyl group on N3 and a methyl group on N8 will influence the oxidation potentials of these two sites. Studies on N-benzyl-4-piperidone derivatives have shown that the N-benzyl group can affect the oxidation potential compared to an N-methyl group. mdpi.com
Cyclic voltammetry is a common technique used to study the redox behavior of such compounds. A hypothetical cyclic voltammogram of this compound would likely exhibit one or two irreversible oxidation peaks, corresponding to the oxidation of the two amine functionalities. The exact potentials of these peaks would depend on the solvent, electrolyte, and electrode material used.
The general mechanism for the electrochemical oxidation of tertiary amines involves the initial formation of a radical cation, followed by deprotonation at an adjacent carbon atom to form a neutral radical. This radical can then be further oxidized to an iminium ion, which is susceptible to nucleophilic attack by solvent or other species in the reaction mixture. nih.gov
Table 2: Predicted Electrochemical Data for Structurally Related Amines
| Compound | Oxidation Potential (V vs. ref) | Technique | Notes |
| N-benzyl-4-piperidone derivatives | 0.72 to 0.86 | Differential Pulse Voltammetry | Irreversible, two-electron oxidation process. mdpi.com |
| General Aliphatic Tertiary Amines | Varies | Cyclic Voltammetry | Oxidation is generally irreversible and leads to the formation of a secondary amine and an aldehyde. nih.gov |
| N-alkylated piperidines | Varies | Cyclic Voltammetry | The oxidation potential is influenced by the nature of the N-alkyl substituent. |
It is important to note that the rigid bicyclic structure of this compound may influence its electrochemical behavior compared to simpler monocyclic amines due to stereoelectronic effects. Further experimental studies are necessary to fully elucidate the redox properties of this specific compound.
Vi. Advanced Analytical Methodologies for Purity Assessment and Characterization of 3 Benzyl 8 Methyl 3,8 Diazabicyclo 3.2.1 Octane
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Chiral Resolution
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of non-volatile and thermally labile compounds. researchgate.net Its versatility allows for both quantitative purity determination and the resolution of stereoisomers.
The development of a robust HPLC method for analyzing 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane typically involves a reversed-phase approach, which separates compounds based on their hydrophobicity. The basic nitrogen atoms in the diazabicyclo[3.2.1]octane core necessitate the use of a mobile phase with controlled pH and additives to ensure good peak shape and prevent tailing.
Method development focuses on optimizing several parameters to achieve adequate resolution between the main peak and any potential impurities, such as starting materials, by-products, or degradation products. Key parameters include the choice of stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer), buffer pH, and column temperature.
Once developed, the method is validated according to established guidelines to ensure its reliability. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (for the benzyl (B1604629) group) |
| Injection Volume | 10 µL |
The this compound molecule can exist as a pair of enantiomers if its synthesis originates from chiral precursors or involves a resolution step. Determining the enantiomeric excess (ee), or optical purity, is crucial. heraldopenaccess.us Chiral HPLC is the most common and reliable method for this purpose. rsc.org
This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. csfarmacie.cz The "three-point interaction" model is a guiding principle for achieving chiral recognition, where at least three simultaneous interactions between the analyte and the CSP are necessary, with at least one being stereochemically dependent. csfarmacie.cz Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds. rsc.orgscirp.org The choice of mobile phase (normal-phase, reversed-phase, or polar organic) significantly influences the separation. sigmaaldrich.com
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us
Table 2: Representative Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) | Peak Area (%) |
|---|---|---|
| (R)-enantiomer (example) | 12.5 | 99.5 |
| (S)-enantiomer (example) | 14.8 | 0.5 |
| Enantiomeric Excess (ee) | 99.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. researchgate.net For a compound like this compound, which may have a relatively high boiling point and polarity, GC-MS is particularly useful for profiling volatile impurities related to its synthesis. researchgate.net
This includes the detection of residual solvents (e.g., toluene, ethanol), unreacted starting materials (e.g., benzylamine), and low-molecular-weight by-products. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, which acts as a detector, providing mass information that allows for confident identification by comparing the resulting mass spectra to libraries. lcms.czthermofisher.com In some cases, derivatization may be employed to increase the volatility of the analyte or related impurities. researchgate.net
Table 3: Potential Volatile Impurities Detectable by GC-MS
| Potential Impurity | Source | Typical m/z fragments |
|---|---|---|
| Toluene | Residual Solvent | 91, 92 |
| Benzylamine | Starting Material | 106, 91, 77 |
| Methylamine | Starting Material/Reagent | 30, 31 |
Capillary Electrophoresis (CE) for Charge-Based Separation and Analysis
Capillary Electrophoresis (CE) separates molecules in a narrow capillary tube under the influence of a high-voltage electric field. The separation is based on differences in the charge-to-size ratio of the analytes. As an amine, this compound is protonated in acidic buffers, making it an ideal candidate for CE analysis.
CE offers very high separation efficiency, short analysis times, and requires minimal sample and solvent volumes. It can be used as an orthogonal technique to HPLC for purity verification. Furthermore, by adding chiral selectors (e.g., cyclodextrins) to the background electrolyte, CE can be adapted for the rapid enantiomeric separation of chiral drugs. nih.govgoogle.com
Table 4: Hypothetical Capillary Electrophoresis Parameters
| Parameter | Condition |
|---|---|
| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte (BGE) | 50 mM Phosphate Buffer, pH 2.5 |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Comprehensive Structural Confirmation and Trace Analysis
Hyphenated techniques, which couple a separation method with a detection method, provide the highest level of analytical detail. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are indispensable for the definitive structural confirmation of this compound and the identification of trace-level impurities.
In these techniques, the mass spectrometer performs multiple stages of mass analysis. A precursor ion (e.g., the molecular ion of the target compound) is selected in the first stage, fragmented, and the resulting product ions are analyzed in the second stage. This process generates a unique fragmentation pattern that serves as a structural fingerprint, confirming the compound's identity with very high confidence. lcms.cz This method is also exceptionally sensitive, enabling the detection and identification of impurities at parts-per-million (ppm) or even lower concentrations.
Table 5: Expected MS/MS Fragmentation for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Description |
|---|---|---|
| Precursor Ion [M+H]⁺ | 217.17 | Protonated molecule |
| Product Ion 1 | 91.05 | Tropylium (B1234903) ion (from benzyl group cleavage) |
| Product Ion 2 | 125.12 | [M+H - C₇H₇]⁺ (Loss of benzyl group) |
| Product Ion 3 | 96.09 | Fragment from the diazabicyclooctane ring |
Vii. Future Directions and Emerging Research Avenues for 3 Benzyl 8 Methyl 3,8 Diazabicyclo 3.2.1 Octane
Development of Sustainable and Green Synthetic Routes
Future research will increasingly prioritize the development of environmentally benign and efficient methods for synthesizing 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane and related DBO derivatives. Current multi-step syntheses often involve hazardous reagents and generate considerable waste. sci-hub.st The principles of green chemistry offer a roadmap for future improvements.
Key areas of focus will likely include:
Biocatalysis: Utilizing enzymes to perform key transformations could offer high selectivity and milder reaction conditions, reducing the need for protecting groups and harsh reagents. smolecule.com
Solvent-Free or Green Solvents: Exploring reactions under solvent-free conditions or in greener alternatives like water or bio-derived solvents can significantly reduce the environmental impact.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, such as through catalytic cyclization or condensation reactions, will be crucial.
Energy Efficiency: The adoption of alternative energy sources like microwave or ultrasonic irradiation could shorten reaction times and lower energy consumption compared to conventional heating.
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches
| Parameter | Conventional Synthesis | Future Green Synthesis |
| Catalyst | Stoichiometric reagents, heavy metals | Biocatalysts (enzymes), recyclable catalysts |
| Solvents | Chlorinated hydrocarbons, volatile organics | Water, supercritical fluids, ionic liquids, solvent-free |
| Energy Input | Prolonged heating | Microwave, ultrasound, photochemistry |
| Atom Economy | Often low due to multi-step processes | High, through cascade or one-pot reactions |
| Waste Generation | Significant by-products and solvent waste | Minimized waste streams |
Exploration of Novel Catalytic Applications and Ligand Designs
The inherent structural features of the 3,8-diazabicyclo[3.2.1]octane core, specifically its conformational rigidity and the presence of two strategically positioned nitrogen atoms, make it an attractive scaffold for the design of novel ligands in asymmetric catalysis. Chiral diamines are highly valuable in this regard. nih.gov
Future research is expected to explore:
Asymmetric Catalysis: Derivatives of this compound could be developed as chiral ligands for a variety of metal-catalyzed reactions, including hydrogenations, C-C bond formations, and asymmetric allylations. nih.gov The benzyl (B1604629) and methyl groups can be systematically modified to tune the steric and electronic properties of the resulting metal complexes, thereby optimizing enantioselectivity.
Organocatalysis: The basic nitrogen centers within the bicyclic framework could be harnessed for organocatalytic transformations, acting as Brønsted or Lewis bases.
Ligand Library Development: The creation of a diverse library of DBO-based ligands with various substituents at the N3 and N8 positions would facilitate high-throughput screening for new catalytic activities. The modular nature of the scaffold allows for systematic structural modifications. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow synthesis represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. rsc.orgspringerprofessional.de This technology is particularly well-suited for the synthesis of N-heterocycles. rsc.orgsci-hub.se
Emerging avenues in this area include:
Continuous Flow Synthesis: Developing a continuous flow process for this compound would allow for precise control over reaction parameters like temperature, pressure, and residence time. rsc.org This can lead to higher yields, improved purity, and safer handling of potentially exothermic or hazardous reaction steps.
Automated Synthesis Platforms: Automated synthesizers can be employed to rapidly generate libraries of DBO analogues for screening purposes, such as in drug discovery or catalyst development. cognit.casigmaaldrich.com These platforms enable high-throughput experimentation by performing multiple reactions in parallel with minimal manual intervention, accelerating the optimization process. cognit.ca The combination of flow chemistry with automated platforms could create a powerful system for the on-demand synthesis and evaluation of novel DBO derivatives. researchgate.net
Advanced Materials Science Applications
While traditionally explored for pharmaceutical applications, the rigid and functionalizable DBO scaffold holds potential in materials science. Bicyclic amines are increasingly popular in contemporary design due to their ability to create rigid 3D frameworks. enamine.net
Future research could venture into:
Polymer Chemistry: Bicyclic diamines can serve as unique monomers or cross-linking agents in the synthesis of advanced polymers such as polyamides or polyureas. acs.org The incorporation of the rigid this compound unit into a polymer backbone could impart desirable properties like high thermal stability, specific conformational constraints, and enhanced mechanical strength. Amine-functionalized polymers are highly valued for their ability to conjugate with other molecules. rsc.org
Supramolecular Assemblies: The DBO scaffold can act as a building block for constructing well-defined supramolecular structures. rsc.org Through non-covalent interactions like hydrogen bonding or metal coordination, these molecules could self-assemble into complex architectures such as helices, cages, or extended networks. acs.org Such assemblies could find applications in areas like molecular recognition, sensing, or the development of novel functional materials.
Synergistic Approaches Combining Computational Prediction and Experimental Validation
The integration of computational chemistry with experimental synthesis and testing has become an indispensable tool in modern chemical research and drug design. jddhs.comresearchgate.netjddhs.com This synergy allows for a more rational and efficient discovery process. openmedicinalchemistryjournal.com
For this compound and its derivatives, this combined approach will be pivotal for:
Conformational Analysis: Computational methods like Density Functional Theory (DFT) can be used to predict the stable conformations of DBO derivatives and their complexes. nih.govdoaj.orgnih.gov This information is critical for understanding their reactivity and interaction with biological targets or in catalytic processes. nih.govacs.org
Predictive Modeling: Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity of novel DBO analogues before their synthesis. nih.gov This allows researchers to prioritize the most promising candidates, saving time and resources. researchgate.net
Mechanism Elucidation: Computational modeling can provide detailed insights into reaction mechanisms, helping to optimize conditions for synthetic transformations or to understand the mode of action in catalytic cycles. acs.orgacs.org
Iterative Design Cycles: An iterative loop, where computational predictions guide experimental work and the resulting data is used to refine the computational models, will accelerate the development of new compounds with tailored properties. nih.gov
Table 2: Role of Computational and Experimental Methods in Chemical Research
| Research Stage | Computational Methods | Experimental Validation |
| Lead Identification | Virtual screening, molecular docking. openmedicinalchemistryjournal.com | High-throughput screening, binding assays. |
| Structural Analysis | DFT calculations, molecular dynamics. nih.gov | X-ray crystallography, NMR spectroscopy. nih.gov |
| Property Prediction | QSAR, ADMET prediction. researchgate.net | In vitro and in vivo biological testing. |
| Reaction Optimization | Transition state modeling, mechanistic studies. acs.org | Synthesis, kinetic analysis, yield optimization. |
Q & A
What synthetic routes are effective for synthesizing 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane, and how do reaction conditions influence diastereoselectivity?
Basic
The compound can be synthesized via radical cyclization of substituted azetidin-2-ones using n-tributyltin hydride and AIBN in toluene, achieving >99% diastereocontrol . Alternative routes include esterification of bicyclic intermediates with benzyl and methyl groups, as demonstrated in the synthesis of 8-Cbz-3-oxo derivatives . Optimizing solvent polarity and radical initiator concentration (e.g., AIBN at 0.1–0.2 equiv.) is critical for minimizing side reactions and maximizing yields.
How can researchers characterize the structural conformation and electronic properties of this compound?
Basic
X-ray crystallography and NMR spectroscopy are essential for resolving stereochemistry. For example, the endo vs. exo configuration of benzyl substituents can be confirmed via NOESY correlations . Computational methods like DFT calculations (B3LYP/6-31G*) further elucidate electronic properties, such as charge distribution at the nitrogen atoms, which impacts binding to neurotransmitter transporters .
What initial structure-activity relationship (SAR) findings have been reported for this compound in neurotransmitter transporter inhibition?
Basic
Substituents at the 3- and 8-positions significantly modulate activity. Rigid ethylidenyl analogs show stereoselective binding to dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET), with endo-benzyl derivatives exhibiting 10-fold higher DAT affinity than exo isomers . Methyl substitution at the 8-position enhances metabolic stability but reduces NET selectivity compared to cyclopropylmethyl analogs .
How does stereochemistry influence the pharmacological profile of this compound derivatives?
Advanced
Stereochemistry dictates transporter selectivity. For instance, (1R,3S,5R,6S)-configured derivatives show preferential DAT inhibition (Ki = 12 nM) due to complementary van der Waals interactions with hydrophobic binding pockets, whereas enantiomers exhibit >100-fold lower potency . Chiral HPLC or enzymatic resolution is recommended to isolate active stereoisomers for in vivo studies .
What computational strategies are used to predict binding mechanisms with neurotransmitter transporters?
Advanced
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with DAT/SERT/NET. Key findings include hydrogen bonding between the tertiary amine and Asp79 in DAT, and π-π stacking of the benzyl group with Phe325 . Machine learning models trained on transporter inhibition datasets can prioritize derivatives for synthesis .
How can researchers resolve contradictions in activity data across in vitro assays (e.g., cell-based vs. membrane binding assays)?
Advanced
Discrepancies often arise from assay-specific conditions (e.g., ionic strength, pH). For example, membrane binding assays may underestimate uptake inhibition due to lack of transmembrane potential. Validate findings using orthogonal methods: compare radioligand displacement (e.g., [³H]WIN35428 for DAT) with fluorescence-based uptake assays . Normalize data to positive controls (e.g., cocaine for DAT) to improve cross-study comparability.
What strategies optimize reaction yields for stereochemically complex derivatives?
Advanced
Use orthogonal protecting groups (e.g., Cbz for nitrogen, tert-butyl esters for carboxylates) to enable stepwise functionalization . For radical cyclizations, lower reaction temperatures (0–25°C) improve diastereoselectivity, while microwave-assisted synthesis reduces reaction times from 24 h to 2 h . Screen transition-metal catalysts (e.g., Pd/C for hydrogenolysis) to minimize racemization during deprotection.
How do structural modifications at the benzyl or methyl positions affect metabolic stability?
Advanced
Electron-withdrawing groups (e.g., 4-fluoro substitution on the benzyl ring) reduce CYP450-mediated oxidation, improving half-life in liver microsomes from 15 min to >60 min . Methyl substitution at the 8-position enhances stability but may require prodrug strategies (e.g., esterification of hydroxyl groups) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
